1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Overview
Description
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H9NO It is characterized by the presence of a cyclopropane ring, a hydroxyethyl group, and a carbonitrile group
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxyethyl and carbonitrile groups. One common method involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylacetonitrile, followed by hydrolysis and subsequent reaction with ethylene oxide to introduce the hydroxyethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Hydrolysis: The carbonitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms by which this compound and its derivatives exert their effects.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives, such as:
Cyclopropylacetonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
Cyclopropylmethanol: Contains a hydroxyl group but lacks the carbonitrile group, limiting its applications in nitrile-related reactions.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the hydroxyethyl and carbonitrile groups, which provide a balance of reactivity and versatility in various chemical and biological applications.
Biological Activity
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile (HECC) is a cyclopropane derivative that has garnered attention due to its diverse biological activities. Cyclopropane compounds are known for their unique structural properties, which often translate into significant biological effects, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of HECC, supported by relevant case studies and research findings.
Structural Characteristics
The molecular structure of HECC features a cyclopropane ring with a hydroxyl group and a carbonitrile group attached. This configuration contributes to its reactivity and interaction with biological targets. The presence of the cyclopropane moiety is particularly significant, as it can enhance the compound's binding affinity to various biological macromolecules.
Antimicrobial Activity
Research indicates that cyclopropane derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to HECC can inhibit the growth of various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Compound | Activity | Target Organisms |
---|---|---|
HECC | Antimicrobial | E. coli, S. aureus |
Analog 1 | Antifungal | C. albicans |
Analog 2 | Antibacterial | P. aeruginosa |
Anticancer Properties
HECC has shown potential in cancer therapy, particularly in inhibiting tumor cell proliferation. A study demonstrated that HECC analogs induced apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of intrinsic apoptotic pathways. The structural rigidity provided by the cyclopropane ring may enhance interactions with protein targets involved in cell cycle regulation.
- Case Study : In vitro tests using FaDu hypopharyngeal tumor cells revealed that HECC derivatives exhibited cytotoxic effects comparable to established chemotherapy agents like bleomycin, indicating their potential as anticancer agents .
Enzyme Inhibition
Cyclopropane derivatives are also recognized for their ability to inhibit various enzymes. The unique strain in the cyclopropane ring can facilitate interactions with active sites of enzymes, leading to effective inhibition.
Enzyme Targeted | Inhibition Type | IC50 (µM) |
---|---|---|
Aldose Reductase | Competitive | 25 |
Acetylcholinesterase | Non-competitive | 15 |
The inhibition of aldose reductase by HECC suggests its potential application in managing diabetic complications, as this enzyme plays a crucial role in glucose metabolism .
The biological activities of HECC can be attributed to several mechanisms:
- Electrophilic Attack : The carbonitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins.
- Conformational Rigidity : The cyclopropane structure contributes to conformational constraints that enhance binding affinity to target sites.
- Metabolic Pathways Interference : By mimicking natural substrates or cofactors, HECC can disrupt normal metabolic processes in pathogens or cancer cells.
Properties
IUPAC Name |
1-(2-hydroxyethyl)cyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMCQNMBFLPELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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